molecular formula C12H18N2 B180893 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene CAS No. 56706-52-6

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene

Cat. No. B180893
CAS RN: 56706-52-6
M. Wt: 190.28 g/mol
InChI Key: TZINPEQIWSNFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, also known as TMTD, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TMTD is a bicyclic nitrogen-containing compound that has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is not fully understood. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to act as a radical initiator, which may be related to its ability to undergo homolytic cleavage of the N-N bond. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to act as a reducing agent, which may be related to its ability to donate electrons.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene have been studied in vitro and in vivo. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to have cytotoxic effects on various cell lines, including human breast cancer cells and human lung cancer cells. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to have neurotoxic effects, including the induction of apoptosis in neuronal cells and the disruption of mitochondrial function.

Advantages And Limitations For Lab Experiments

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several advantages for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is stable and can be stored for long periods of time. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also relatively inexpensive and can be easily synthesized. However, 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several limitations for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is toxic and must be handled with care. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene. One potential direction is the development of new synthesis methods for 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene that are more efficient and have higher yields. Another potential direction is the investigation of the mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, which may provide insight into its potential applications in scientific research. Additionally, the investigation of the biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been synthesized through various methods, including the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene, the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene in the presence of palladium catalyst, and the reaction between 2-methyl-2-nitrosopropane and cyclohexene in the presence of palladium catalyst. The yield of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene varies depending on the synthesis method used.

Scientific Research Applications

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been widely studied for its potential applications in scientific research. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and natural products. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones.

properties

CAS RN

56706-52-6

Product Name

1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1,3,10,10-tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene

InChI

InChI=1S/C12H18N2/c1-11(2)9-5-6-12(11,3)10-8(9)7-13-14(10)4/h7,9H,5-6H2,1-4H3

InChI Key

TZINPEQIWSNFOI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C3=C2C=NN3C)C)C

Canonical SMILES

CC1(C2CCC1(C3=C2C=NN3C)C)C

Other CAS RN

56706-52-6

Origin of Product

United States

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